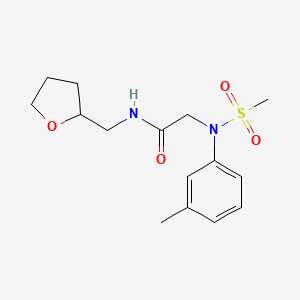![molecular formula C17H14Cl2N2O4 B3935527 (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935527.png)
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone
描述
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, also known as DCM, is a chemical compound that has been widely studied for its potential applications in scientific research. DCM is a member of the family of aryl ketones, which are known to exhibit a range of biological activities. The synthesis of DCM is a complex process that requires a number of steps, but once produced, it can be used in a variety of laboratory experiments.
作用机制
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone works by binding to the active site of COX-2, preventing the enzyme from carrying out its normal function. This leads to a reduction in the production of inflammatory mediators, such as prostaglandins and thromboxanes. In addition, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been shown to inhibit the activity of certain protein kinases, which are involved in a range of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone are complex and varied, depending on the specific experimental conditions. In general, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been found to have anti-inflammatory, analgesic, and anti-tumor effects. It has also been shown to affect the expression of certain genes, leading to changes in cell signaling pathways and metabolic processes.
实验室实验的优点和局限性
One advantage of using (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone in lab experiments is its high potency and specificity for COX-2 inhibition. This makes it a valuable tool for studying the role of COX-2 in various biological processes. However, one limitation of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is that it can be toxic at high doses, which can limit its usefulness in certain experiments.
未来方向
There are many potential future directions for research on (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. One area of interest is the development of new anti-inflammatory drugs based on the structure of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone. Another area of research is the identification of new targets for (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone, such as other enzymes or signaling pathways. Finally, there is also interest in exploring the potential use of (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone in combination with other drugs or therapies, to enhance its effectiveness and reduce potential side effects.
In conclusion, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is a complex and versatile chemical compound that has many potential applications in scientific research. Its high potency and specificity for COX-2 inhibition make it a valuable tool for studying a range of biological processes, and its anti-inflammatory and anti-tumor effects make it a promising candidate for the development of new drugs. Further research on (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone is likely to lead to new insights into its mechanism of action and potential therapeutic applications.
科学研究应用
(3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been used in a variety of scientific research applications, including studies of enzyme inhibition, protein-protein interactions, and drug discovery. In particular, (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This makes (3,4-dichlorophenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone a promising candidate for the development of new anti-inflammatory drugs.
属性
IUPAC Name |
(3,4-dichlorophenyl)-(4-morpholin-4-yl-3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c18-13-3-1-11(9-14(13)19)17(22)12-2-4-15(16(10-12)21(23)24)20-5-7-25-8-6-20/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYIEJYQTRAKRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dichlorophenyl)[4-(morpholin-4-yl)-3-nitrophenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methanone](/img/structure/B3935447.png)

![4-({[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3935462.png)
![ethyl 4-[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]-1-piperazinecarboxylate](/img/structure/B3935469.png)
![N-[1-(hydroxymethyl)propyl]-N-(3-thienylmethyl)thiophene-3-carboxamide](/img/structure/B3935477.png)
![N~2~-(3-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3935491.png)
![4-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3935492.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzamide](/img/structure/B3935495.png)
![(4-methylphenyl)[4-(4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B3935515.png)
![2-(4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B3935518.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-ethoxy-3-nitrobenzamide](/img/structure/B3935529.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide](/img/structure/B3935539.png)
![5-[3-(aminomethyl)pyrrolidin-1-yl]-2-[3-(2-methoxyphenoxy)propyl]pyridazin-3(2H)-one](/img/structure/B3935542.png)
![(9H-fluoren-2-ylmethyl)methyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B3935545.png)